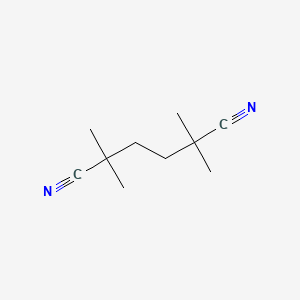![molecular formula C14H13ClF3N B8727370 Phenyl[4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B8727370.png)
Phenyl[4-(trifluoromethyl)phenyl]methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride is an organic compound with the molecular formula C14H12NF3·HCl It is a derivative of benzylamine, where the phenyl group is substituted with a trifluoromethyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride can be synthesized through the reduction of 4-(trifluoromethyl)benzaldehyde followed by reductive amination. The process involves the following steps:
Reduction of 4-(trifluoromethyl)benzaldehyde: This step typically uses sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents to convert the aldehyde to the corresponding alcohol.
Reductive Amination: The alcohol is then reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to form the amine.
Industrial Production Methods
In an industrial setting, the synthesis of Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process parameters such as temperature, pressure, and reaction time are carefully controlled to ensure high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamines.
Aplicaciones Científicas De Investigación
Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)phenyl)methanamine
- 4-(Trifluoromethyl)phenol
Uniqueness
Phenyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride is unique due to the presence of both the phenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group increases the compound’s stability and lipophilicity, making it more effective in various applications compared to similar compounds.
Propiedades
Fórmula molecular |
C14H13ClF3N |
|---|---|
Peso molecular |
287.71 g/mol |
Nombre IUPAC |
phenyl-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H12F3N.ClH/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10;/h1-9,13H,18H2;1H |
Clave InChI |
GBAYOLGIVQKGRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(6S,9R)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-9-[[tris(1-methylethyl)silyl]oxy]-5H-cyclohepta[b]pyridin-5-one](/img/structure/B8727347.png)


![tert-Butyl {1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}carbamate](/img/structure/B8727366.png)

![Methyl furo[2,3-B]quinoline-4-carboxylate](/img/structure/B8727379.png)
